molecular formula C16H18N4O3S B6581518 4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1206995-12-1

4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6581518
CAS No.: 1206995-12-1
M. Wt: 346.4 g/mol
InChI Key: FSZLMMPZCLSAIR-UHFFFAOYSA-N
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Description

4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the thiadiazole class. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, known for their diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid derivatives in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or large batch reactors are used to ensure consistent product quality. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the sulfur atom in the thiadiazole ring to a sulfoxide or sulfone.

  • Reduction: : Reducing the nitro group in the phenyl ring to an amine.

  • Substitution: : Replacing the morpholine group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as tin chloride or iron powder.

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of aniline derivatives.

  • Substitution: : Generation of various substituted thiadiazoles.

Scientific Research Applications

This compound has shown potential in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential as an anti-inflammatory and anticancer agent.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the morpholine group and the thiadiazole ring. Similar compounds include other thiadiazole derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in biological activity and pharmacological properties.

List of Similar Compounds

  • 1,3,4-thiadiazole derivatives

  • 2-methyl-N-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

  • 4-methyl-N-(4-aminophenyl)-1,2,3-thiadiazole-5-carboxamide

Properties

IUPAC Name

4-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11-15(24-19-18-11)16(22)17-13-4-2-12(3-5-13)10-14(21)20-6-8-23-9-7-20/h2-5H,6-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZLMMPZCLSAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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